molecular formula C8H6FNO5 B1400274 3-Fluoro-5-methoxy-4-nitrobenzoic acid CAS No. 1137869-93-2

3-Fluoro-5-methoxy-4-nitrobenzoic acid

Cat. No.: B1400274
CAS No.: 1137869-93-2
M. Wt: 215.13 g/mol
InChI Key: PXQRXFVLYSGNEL-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-4-nitrobenzoic acid is a trisubstituted benzoic acid derivative featuring fluorine (position 3), methoxy (position 5), and nitro (position 4) groups. This compound’s structure combines electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) substituents, creating unique electronic and steric properties. For example, nitration of fluorinated precursors using HNO₃/H₂SO₄ (as seen in the synthesis of 3-methoxy-2-nitrobenzoic acid ) or reduction of nitro intermediates with SnCl₂ could be applicable. The compound’s carboxylic acid group enhances solubility in polar solvents, while its substituents influence reactivity in organic transformations, such as electrophilic substitution or nucleophilic displacement reactions.

Properties

IUPAC Name

3-fluoro-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-6-3-4(8(11)12)2-5(9)7(6)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQRXFVLYSGNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283249
Record name 3-Fluoro-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137869-93-2
Record name 3-Fluoro-5-methoxy-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137869-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methoxy-4-nitrobenzoic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes under optimized conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

FMNBA is utilized in various fields of research, including:

1. Organic Synthesis:

  • FMNBA serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical reactions, such as Friedel-Crafts acylation and nucleophilic aromatic substitution.

2. Biological Studies:

  • The compound is employed in enzyme inhibition studies and as a probe in biochemical assays. Its nitro group can participate in redox reactions, influencing enzyme activity related to oxidative stress responses.

3. Antimicrobial Research:

  • Recent studies indicate that FMNBA exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.

4. Anti-inflammatory Applications:

  • FMNBA has shown promise in modulating inflammatory responses, making it a candidate for further investigation in anti-inflammatory therapies.

In Vitro Studies

  • Cell Cycle Arrest:
    • In vitro assays demonstrated that FMNBA can induce G2/M phase arrest in cancer cell lines by regulating cyclin B1 expression. This suggests its potential role in cancer therapeutics.
  • Cytotoxicity Assessment:
    • A study using the sulforhodamine B (SRB) assay evaluated FMNBA's cytotoxic effects on human cancer cell lines. Results indicated significant cytotoxicity against HCT-116 colorectal cancer cells at low nanomolar concentrations, outperforming standard chemotherapeutics like Taxol.

Summary of Biological Activities

The biological activity of FMNBA is attributed to its structural features:

  • Enzyme Interaction: The nitro group can influence enzyme activity involved in oxidative stress responses.
  • Cell Signaling Modulation: Preliminary studies suggest that FMNBA may modulate cell signaling pathways by affecting the activity of kinases and phosphatases.
  • Covalent Modification: Reduction of the nitro group can generate reactive intermediates capable of covalently modifying proteins and nucleic acids, potentially altering cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Derivatives

The following table compares key structural analogs, highlighting differences in substituent positions and functional groups:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Applications References
3-Fluoro-5-methoxy-4-nitrobenzoic acid 3-F, 5-OCH₃, 4-NO₂, 1-COOH 229.13 (calculated) High acidity due to electron-withdrawing groups; potential intermediate in pharmaceuticals.
3-Fluoro-4-methoxy-5-nitrobenzoic acid 3-F, 4-OCH₃, 5-NO₂, 1-COOH 229.13 Isomeric form; nitro at position 5 may alter solubility and reactivity.
3-Methoxy-2-nitrobenzoic acid 3-OCH₃, 2-NO₂, 1-COOH 197.15 Synthesized via HNO₃/H₂SO₄ nitration; used in coordination chemistry.
5-Fluoro-3-nitroaniline 5-F, 3-NO₂, 1-NH₂ 156.11 Reduced nitro group reactivity due to electron-deficient aromatic ring.
3-Bromo-4-nitrobenzoic acid 3-Br, 4-NO₂, 1-COOH 246.02 Bromine’s steric bulk may hinder reactions compared to fluorine analogs.

Electronic and Steric Effects

Acidity: The target compound’s acidity is influenced by the nitro group (strong electron-withdrawing) at position 4, which enhances the carboxylic acid’s deprotonation. Methoxy at position 5 (meta to the nitro group) exerts a weaker electron-donating effect via resonance, slightly offsetting the nitro group’s electron withdrawal .

Reactivity in Reduction :

  • The nitro group in this compound may exhibit slower reduction kinetics compared to nitro groups in less electron-deficient aromatic systems (e.g., 5-fluoro-3-nitroaniline) due to the adjacent electron-withdrawing fluorine .

Solubility and Stability :

  • Fluorine’s electronegativity increases polarity, enhancing water solubility relative to brominated analogs like 3-bromo-4-nitrobenzoic acid .
  • The compound’s instability under alkaline conditions (common in nitroaromatics) necessitates careful handling during synthesis .

Biological Activity

3-Fluoro-5-methoxy-4-nitrobenzoic acid is an important compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8FNO4 and a molecular weight of 201.15 g/mol. The presence of the nitro group (-NO2) and the methoxy group (-OCH3) contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interactions : The compound can interact with various enzymes, influencing metabolic pathways. The nitro group is particularly reactive, capable of undergoing reduction to form reactive intermediates that can modify proteins and nucleic acids, leading to altered cellular functions.
  • Cell Signaling Modulation : It has been shown to modulate signaling pathways by affecting kinase and phosphatase activities, which are crucial for cell growth and differentiation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . This suggests potential applications in treating tuberculosis and possibly other bacterial infections.

Anti-Cancer Properties

The compound has demonstrated anti-proliferative effects in various cancer cell lines. In laboratory studies, it was found to inhibit the growth of certain tumor cells significantly. The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death .

Cell LineIC50 (µM)Effect Description
A2780 (Cisplatin-sensitive)0.5Significant reduction in viability
A2780cis (Cisplatin-resistant)1.0Moderate reduction in metabolic activity

Anti-inflammatory Activity

In addition to its antimicrobial and anti-cancer effects, this compound has been noted for its anti-inflammatory properties. It inhibits key inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Antimycobacterial Evaluation : A study synthesized a series of derivatives based on this compound and evaluated their antimycobacterial activity against M. tuberculosis. The most potent derivative displayed an MIC of 4 µg/mL against both sensitive and resistant strains, indicating strong potential for further development as an antitubercular agent .
  • Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines using MTT assays. Results indicated that while some compounds enhanced proliferation at lower concentrations, others effectively reduced viability at higher concentrations, highlighting the importance of structure-activity relationships in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-5-methoxy-4-nitrobenzoic acid
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3-Fluoro-5-methoxy-4-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.